Enzymatic Susceptibility: Chloroacetyl-DL-serine is Hydrolyzed by Mold Acylases, Unlike Its Threonine Analog
In a direct head-to-head enzymatic assay using mold acylases from Penicillium and Aspergillus, chloroacetyl-DL-serine was found to be a susceptible substrate, whereas the structurally analogous chloroacetyl-DL-threonine was markedly resistant to hydrolysis [1]. This differential susceptibility provides a clear biochemical fingerprint that dictates the choice of substrate for enantioselective resolutions.
| Evidence Dimension | Enzymatic hydrolysis by mold acylase |
|---|---|
| Target Compound Data | Susceptible (qualitative observation of measurable hydrolysis) |
| Comparator Or Baseline | Chloroacetyl-DL-threonine: Resistant |
| Quantified Difference | Not numerically quantified; qualitative binary outcome (susceptible vs. resistant) reported. |
| Conditions | Mold acylases from Penicillium and Aspergillus; reaction conditions as described in Michi & Nonaka (1958). |
Why This Matters
This directly informs selection in enzymatic resolution workflows: chloroacetyl-DL-serine is a viable substrate for acylase-based kinetic resolutions, whereas chloroacetyl-DL-threonine is not.
- [1] Michi, K., & Nonaka, H. (1958). Enzymatic Resolution of Racemic Amino Acids VI. Hydrolysis of Various N-Acyl DL-Amino Acids by Mold Acylases. Journal of Biochemistry, 45(10), 745–749. https://doi.org/10.1093/oxfordjournals.jbchem.a126815 View Source
